2-[2-(2-Methylimidazol-1-yl)ethyl]triazole
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Overview
Description
2-[2-(2-Methylimidazol-1-yl)ethyl]triazole, also known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole is not fully understood, but it is believed to involve the inhibition of enzymes such as cytochrome P450 and cyclooxygenase. 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-[2-(2-Methylimidazol-1-yl)ethyl]triazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole has also been found to exhibit antifungal and antiviral activities by inhibiting the growth of fungi and viruses. Additionally, 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole has been found to scavenge free radicals and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole in lab experiments is its high purity and stability. 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole. One potential direction is the development of 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole derivatives with improved solubility and potency. Another direction is the investigation of the molecular mechanisms underlying the anticancer and radioprotective activities of 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole. Additionally, the potential use of 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole as a therapeutic agent for other diseases such as viral infections and fungal infections should be explored.
Synthesis Methods
The synthesis of 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole involves the reaction of 2-methylimidazole with ethyl chloroacetate to form 2-(2-chloroacetyl) methylimidazole. This intermediate is then reacted with sodium azide to form 2-[2-(2-methylimidazol-1-yl)ethyl]triazole. The yield of 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole is around 60-70%, and the purity can be improved through recrystallization.
Scientific Research Applications
2-[2-(2-Methylimidazol-1-yl)ethyl]triazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 2-[2-(2-Methylimidazol-1-yl)ethyl]triazole has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as a radioprotective agent, as it can scavenge free radicals and protect cells from radiation-induced damage.
properties
IUPAC Name |
2-[2-(2-methylimidazol-1-yl)ethyl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-8-9-4-5-12(8)6-7-13-10-2-3-11-13/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNZTQYZNCBXGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN2N=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2H-1,2,3-triazole |
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